CAS number and molecular weight of 1-(Pyrimidin-4-yl)ethanamine 2HCl
CAS number and molecular weight of 1-(Pyrimidin-4-yl)ethanamine 2HCl
Technical Guide: 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride
This document provides a comprehensive technical overview of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. This guide delineates its chemical identity, physicochemical properties, a representative synthetic workflow, and its potential applications as a molecular scaffold.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, famously constituting the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold."[2][3] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Compounds incorporating the pyrimidine core are integral to numerous approved drugs.[3]
1-(Pyrimidin-4-yl)ethanamine, particularly in its stable dihydrochloride salt form, represents a valuable chiral building block. The primary amine functionality serves as a critical handle for synthetic elaboration, allowing for the construction of diverse compound libraries to explore structure-activity relationships (SAR) against various biological targets.[4] Its structural similarity to biologically active molecules makes it a compelling starting point for developing novel therapeutic agents, particularly in areas like kinase inhibition.[5][6]
Compound Identification and Properties
Precise identification is critical for experimental reproducibility. The following table summarizes the key identifiers and physicochemical properties for 1-(Pyrimidin-4-yl)ethanamine and its dihydrochloride salt. It is important to distinguish this compound from its pyridine analog, 1-(pyridin-4-yl)ethanamine, which possesses a different heterocyclic core.
| Identifier | Value | Source / Method |
| Chemical Name | 1-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride | IUPAC Nomenclature |
| Synonyms | α-Methyl-4-pyrimidinemethanamine dihydrochloride | - |
| Parent Compound CAS | Not explicitly found; parent amine CID 68754471.[7] | PubChem |
| Molecular Formula | C₆H₁₁Cl₂N₃ (Salt); C₆H₉N₃ (Free Base) | Calculated; PubChem[7] |
| Molecular Weight | 196.08 g/mol (Salt); 123.16 g/mol (Free Base) | Calculated; PubChem[7] |
| Monoisotopic Mass | 195.03810 Da (Salt); 123.07965 Da (Free Base) | Calculated; PubChem[7] |
| Predicted XlogP | -0.5 | PubChem (for free base)[7] |
| Physical State | Solid (Predicted) | General property of amine salts |
Note: A specific CAS number for the dihydrochloride salt is not consistently indexed in major public chemical databases as of the time of this writing. Researchers should primarily reference the structure and molecular formula for identification.
Representative Synthesis and Mechanistic Rationale
The synthesis of 1-(Pyrimidin-4-yl)ethanamine is most commonly achieved via the reductive amination of the corresponding ketone, 1-(Pyrimidin-4-yl)ethanone (also known as 4-acetylpyrimidine). This method is widely employed due to its reliability and the commercial availability of the starting materials.[8]
Workflow: Reductive Amination of 4-Acetylpyrimidine
Caption: Proposed synthesis of the target compound via reductive amination.
Detailed Experimental Protocol
Objective: To synthesize 1-(Pyrimidin-4-yl)ethanamine dihydrochloride from 1-(Pyrimidin-4-yl)ethanone.
Pillar of Trustworthiness: This protocol incorporates standard organic chemistry techniques and purification steps designed to ensure the identity and purity of the final product, which can be validated through spectroscopic analysis.
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Imine Formation (Step 1):
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To a solution of 1-(Pyrimidin-4-yl)ethanone (1.0 eq) in anhydrous methanol (MeOH), add ammonium acetate (10.0 eq).
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Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
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Causality: Ammonium acetate serves as the ammonia source. The reaction is an equilibrium process where the ketone reacts with ammonia to form a hemiaminal, which then dehydrates to the corresponding imine. The large excess of ammonium acetate drives the equilibrium towards the imine product. Methanol is a suitable polar protic solvent for all reactants.
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-
Reduction (Step 2):
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Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
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Causality: Sodium cyanoborohydride is the reducing agent of choice for this transformation. Unlike the more reactive sodium borohydride (NaBH₄), NaBH₃CN is stable in mildly acidic conditions (buffered by the acetate) and selectively reduces the protonated imine intermediate much faster than the starting ketone. This selectivity is crucial for achieving a high yield of the desired amine without significant formation of the corresponding alcohol byproduct.
-
-
Work-up and Purification (Step 3):
-
Quench the reaction by the slow addition of 2M aqueous HCl until the solution is acidic (pH ~2), which also serves to decompose any residual NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the resulting aqueous residue with dichloromethane (DCM) or ethyl acetate to remove any non-basic organic impurities.
-
Basify the aqueous layer to pH >10 with 4M NaOH.
-
Extract the free amine product into DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(Pyrimidin-4-yl)ethanamine free base.
-
-
Salt Formation (Step 4):
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methanol.
-
Add a 2.0 M solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
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Causality: The pyrimidine ring contains two basic nitrogen atoms, and the primary amine is also basic. The addition of two equivalents of a strong acid like HCl ensures the protonation of the most basic sites, forming a stable, crystalline, and often less hygroscopic dihydrochloride salt, which is ideal for storage and handling.
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Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure. Expected ¹H NMR signals would include characteristic peaks for the pyrimidine ring protons, a quartet for the methine proton (CH), and a doublet for the methyl group (CH₃).
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Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (free base).
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Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches of the ammonium salt.
Applications in Research and Drug Development
The title compound is a strategic building block for creating focused libraries of molecules for drug discovery.
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Scaffold for Kinase Inhibitors: Many potent kinase inhibitors feature a substituted pyrimidine core that often interacts with the hinge region of the kinase active site. The amine group of 1-(Pyrimidin-4-yl)ethanamine provides a convenient point for attaching other pharmacophoric elements to target enzymes like Spleen Tyrosine Kinase (SYK) or Raf kinases.[5][6]
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Probing Structure-Activity Relationships (SAR): The primary amine can be readily derivatized via acylation, sulfonylation, or reductive amination to explore how different substituents impact biological activity.[4] This systematic modification is a cornerstone of lead optimization in drug development.
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Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound or its derivatives can be used as fragments in FBDD screening campaigns to identify initial low-affinity hits that can be grown or linked to generate more potent leads.
Safety and Handling
While a specific safety data sheet for this exact compound is not widely available, related heterocyclic amines and their hydrochloride salts should be handled with care. Based on analogous compounds like 1-(pyridin-4-yl)ethanamine dihydrochloride, the following precautions are advised[9]:
-
GHS Pictograms (Anticipated): GHS07 (Harmful/Irritant)
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Hazard Statements (Anticipated): H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
References
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A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information . Royal Society of Chemistry. [Link]
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1-(Pyrimidin-2-yl)ethanamine hydrochloride . PubChem. [Link]
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Recent Advances in Pyrimidine-Based Drugs . National Center for Biotechnology Information (PMC). [Link]
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Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines . PubMed. [Link]
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Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells . ResearchGate. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . MDPI. [Link]
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2-(pyrimidin-4-yl)ethan-1-amine dihydrochloride . PubChemLite. [Link]
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1-(Pyrimidin-4-yl)ethanone | 39870-05-8 . NetSun. [Link]
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1-(Pyrimidin-4-yl)ethanone . PubChem. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]
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Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors . PubMed. [Link]
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